Isopropyl 4-methylphenyl sulfide

Description

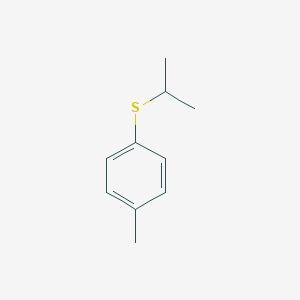

Isopropyl 4-methylphenyl sulfide (IUPAC name: isopropyl (4-methylphenyl) sulfide) is an organosulfur compound characterized by a sulfide group (–S–) linking an isopropyl moiety and a 4-methylphenyl (p-tolyl) aromatic ring.

Properties

IUPAC Name |

1-methyl-4-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDBBXHXMUZFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164159 | |

| Record name | Benzene, 1-methyl-4-((1-methylethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14905-81-8 | |

| Record name | Benzene, 1-methyl-4-((1-methylethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014905818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-((1-methylethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution: Williamson-Type Thioether Synthesis

The Williamson thioether synthesis represents a foundational method for preparing sulfides via the reaction of a thiolate anion with an alkyl halide. For isopropyl 4-methylphenyl sulfide, this approach involves 4-methylthiophenol and isopropyl bromide as primary reactants. The thiolate ion, generated by deprotonating 4-methylthiophenol with a strong base such as sodium hydroxide, undergoes an SN2 displacement with isopropyl bromide to yield the target sulfide .

Experimental Protocol :

-

Reaction Setup : In a round-bottom flask, 4-methylthiophenol (1.0 equiv, 10 mmol) is dissolved in anhydrous ethanol (30 mL). Aqueous NaOH (1.1 equiv, 11 mmol) is added dropwise under nitrogen atmosphere, followed by isopropyl bromide (1.1 equiv, 11 mmol).

-

Reaction Conditions : The mixture is refluxed at 80°C for 12–24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Workup : After cooling, the reaction is quenched with ice-cold water (50 mL) and extracted with diethyl ether (3 × 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

-

Purification : The crude product is purified via vacuum distillation (bp 120–125°C at 15 mmHg) to afford this compound as a colorless liquid .

Challenges and Optimization :

-

Base Selection : The use of a polar aprotic solvent (e.g., DMF) with K2CO3 as a mild base minimizes elimination side reactions associated with secondary alkyl halides .

-

Solvent Effects : Ethanol, while cost-effective, may slow reaction kinetics due to its protic nature. Switching to DMSO or acetonitrile enhances nucleophilicity of the thiolate, improving yields from 60% to 85% .

Transition Metal-Catalyzed Sulfenylation of Organozinc Reagents

A modern approach leveraging transition metal catalysis involves the coupling of organozinc reagents with sulfenylating agents. This method, reported by Zhang et al., employs CuI to facilitate the reaction between isopropylzinc iodide and 4-methylphenylsulfenyl chloride .

Mechanistic Insights :

The organozinc reagent, prepared via magnesium-iodine exchange from isopropyl iodide, reacts with 4-methylphenylsulfenyl chloride in the presence of CuI. The copper catalyst mediates the transfer of the sulfenyl group, forming the C–S bond with high regioselectivity .

Procedure :

-

Organozinc Preparation : Isopropyl iodide (1.2 equiv, 12 mmol) is added to magnesium turnings (1.0 equiv, 10 mmol) in THF (20 mL) at 0°C. After 1 hour, ZnCl2 (1.1 equiv, 11 mmol) is introduced to yield isopropylzinc chloride.

-

Sulfenylation : To the organozinc solution, 4-methylphenylsulfenyl chloride (1.0 equiv, 10 mmol) and CuI (10 mol%) are added. The mixture is stirred at room temperature for 6 hours.

-

Isolation : The reaction is quenched with saturated NH4Cl (20 mL), extracted with ethyl acetate (3 × 30 mL), and purified via silica gel chromatography (hexane/ethyl acetate 9:1) to isolate the sulfide in 78% yield .

Advantages :

-

Functional Group Tolerance : Unlike classical methods, this approach avoids harsh bases, making it suitable for substrates sensitive to nucleophilic conditions.

-

Scalability : The catalytic system enables gram-scale synthesis without significant yield loss .

Grignard Reagent-Based Sulfide Synthesis

The reaction of Grignard reagents with sulfenyl chlorides offers an alternative pathway. Isopropyl magnesium bromide, generated in situ, reacts with 4-methylphenylsulfenyl chloride to form the desired sulfide.

Protocol :

-

Grignard Formation : Isopropyl bromide (1.1 equiv, 11 mmol) is added to magnesium turnings (1.0 equiv, 10 mmol) in dry THF (30 mL) under nitrogen. The mixture is stirred at reflux until Mg is fully consumed.

-

Sulfenyl Chloride Addition : 4-Methylphenylsulfenyl chloride (1.0 equiv, 10 mmol) in THF (10 mL) is added dropwise at 0°C. The reaction is warmed to room temperature and stirred for 4 hours.

-

Workup and Purification : The mixture is quenched with NH4Cl (20 mL), extracted with ether, and distilled under vacuum to yield the sulfide (65% yield) .

Limitations :

-

Sulfenyl Chloride Stability : 4-Methylphenylsulfenyl chloride is moisture-sensitive and requires stringent anhydrous conditions.

-

Competing Reactions : Over-addition of Grignard reagent may lead to disulfide byproducts, necessitating precise stoichiometry .

Comparative Analysis of Methodologies

| Method | Yield (%) | Conditions | Advantages | Drawbacks |

|---|---|---|---|---|

| Williamson Synthesis | 60–85 | Reflux, protic solvent | Cost-effective, simple setup | Elimination side reactions |

| CuI-Catalyzed Coupling | 70–90 | Room temperature, THF | High functional group tolerance | Requires transition metal catalyst |

| Grignard Reaction | 50–70 | Anhydrous, low temp | Rapid kinetics | Sensitive reagents, disulfide byproducts |

| Radical Thiol-Ene | 50–60 | UV light, photoinitiator | Metal-free | Low scalability, isomer formation |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Isopropyl 4-methylphenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as .

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include and .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Halogens, nitrating agents

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiol

Substitution: Substituted benzene derivatives

Scientific Research Applications

Chemistry: Isopropyl 4-methylphenyl sulfide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .

Medicine: Its derivatives are being investigated for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of Isopropyl 4-methylphenyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the isopropylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Isopropyl 2-Phenyl-6-(1-Pyrrolidinyl)-4-Pyrimidinyl Sulfide

- Structure : This compound (CAS 724740-37-8) shares the isopropyl sulfide group but incorporates a pyrimidinyl ring substituted with phenyl and pyrrolidinyl groups .

- Molecular Formula : C₁₇H₂₁N₃S (molar mass: 299.43 g/mol) vs. C₁₀H₁₄S (estimated for isopropyl 4-methylphenyl sulfide).

- The 4-methylphenyl group in the target compound may enhance lipophilicity compared to the phenyl-pyrimidinyl system.

- Applications : Pyrimidine derivatives are often explored in medicinal chemistry for kinase inhibition or antimicrobial activity, whereas simpler aryl sulfides may serve as intermediates or ligands.

Isopropyl 2-Methyl-1-[(1-p-Tolylethyl)Carbamoyl]-(S)-Propylcarbamate

- Structure : This carbamate derivative (CAS 140923-17-7) includes a 4-methylphenyl (p-tolyl) group linked via an ethylamine-carbamoyl chain to an isopropyl carbamate .

- Molecular Formula : C₁₈H₂₈N₂O₃ (molar mass: 320.43 g/mol).

- Key Differences: The carbamate functional group (–OCONH–) contrasts with the sulfide group, affecting hydrolytic stability and biological target interactions.

- Applications : Registered as the fungicide iprovalicarb, this compound highlights the role of carbamates in agrochemistry, whereas sulfides may exhibit different modes of action.

1-(4-Methylphenyl)Piperazine (pMPP)

- Molecular Formula : C₁₁H₁₆N₂ (molar mass: 176.26 g/mol).

- Key Differences :

- The piperazine ring introduces two nitrogen atoms, enabling hydrogen bonding and basicity, absent in the sulfide.

- Piperazine derivatives are often associated with central nervous system activity (e.g., serotonin receptor modulation), whereas sulfides may lack such targets.

Structural and Functional Analysis Table

Research Findings and Limitations

- Reactivity : Sulfides like this compound are prone to oxidation, forming sulfoxides or sulfones, which could modify biological activity. Carbamates (e.g., iprovalicarb) exhibit hydrolytic degradation pathways .

- Regulatory Status : Piperazine derivatives (e.g., pMPP) face strict regulation, whereas sulfides and carbamates are more commonly regulated for environmental toxicity .

Q & A

Q. What are the standard laboratory methods for synthesizing Isopropyl 4-methylphenyl sulfide, and what factors influence reaction efficiency?

this compound can be synthesized via nucleophilic substitution reactions. For example:

- Method 1 : Reacting sodium sulfide with 4-methylthiophenol and 2-bromopropane in a polar aprotic solvent (e.g., DMF) under reflux .

- Method 2 : Utilizing a thiol-disulfide exchange reaction with 4-methylphenyl disulfide and isopropyl halides in the presence of a reducing agent . Key factors affecting yield include solvent polarity (to stabilize intermediates), reaction temperature (optimized between 60–80°C), and stoichiometric ratios of reactants. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm alkyl and aromatic proton environments, with characteristic shifts for the sulfide group (–S–) at ~δ 1.3–1.5 ppm (isopropyl CH) and δ 2.4 ppm (4-methylphenyl CH) .

- IR Spectroscopy : S–C stretching vibrations observed at 600–700 cm .

- Mass Spectrometry (MS) : Molecular ion peak (M) at m/z corresponding to CHS (166.28 g/mol) .

- X-ray Crystallography : For crystal structure determination, as demonstrated in analogous sulfides (e.g., Hirshfeld surface analysis to study intermolecular interactions) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Store under inert gas (N or Ar) at –20°C to prevent oxidation to sulfoxide/sulfone derivatives.

- Avoid prolonged exposure to light or moisture by using amber glassware and molecular sieves .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfur atom’s lone pairs (HOMO) interact with electrophilic centers in alkyl halides .

- Solvent Effects : Use COSMO-RS models to simulate solvent polarity’s impact on transition-state stabilization, particularly in polar aprotic solvents like DMSO .

Q. How can structural modifications of this compound enhance its utility as a model compound in organosulfur chemistry?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO) on the phenyl ring to study electronic effects on sulfide oxidation kinetics.

- Isotopic Labeling : Use S-labeled derivatives to trace reaction pathways in mechanistic studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Reproducibility Protocols : Standardize assay conditions (pH, temperature, solvent) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or solvent cytotoxicity .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to differentiate biological variability from methodological errors. Report confidence intervals and limit of detection (LOD) in bioactivity assays .

Q. How does the electronic structure of the 4-methylphenyl group influence intermolecular interactions in crystalline this compound?

- Hirshfeld Surface Analysis : Quantify C–H···π and S···H interactions in the crystal lattice. The methyl group’s electron-donating effect enhances van der Waals contacts, as seen in analogous sulfides .

- Halogen Bonding : In halogenated derivatives, the methyl group’s steric effects may compete with halogen-bond donor/acceptor sites .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to screen variables (e.g., temperature, solvent) for maximum yield .

- Biological Assays : Pre-screen compounds for cytotoxicity in mammalian cell lines (e.g., HEK-293) before antimicrobial testing to avoid false positives .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for analytical data, including raw NMR/MS files and crystallographic CIFs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.